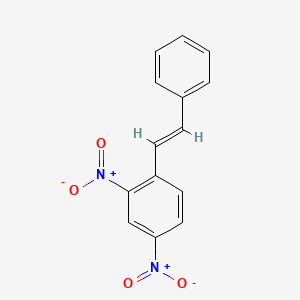

2,4-Dinitrostilbene

Description

Historical Context and Evolution of Dinitrostilbene (B14013056) Chemistry

The study of dinitrostilbenes is intrinsically linked to the broader history of stilbene (B7821643) chemistry, which began with the discovery of stilbene (1,2-diphenylethene) in 1843 by French chemist Auguste Laurent. The name "stilbene" originates from the Greek word "stilbos," meaning "shining," a nod to the compound's lustrous appearance. The core structure of stilbene, a central ethylene (B1197577) double bond with a phenyl group attached to each carbon, allows for cis/trans isomerism, a fundamental aspect of its chemistry.

The evolution of dinitrostilbene chemistry is closely tied to the development of synthetic organic chemistry in the 19th and 20th centuries. Early research into nitrated aromatic compounds paved the way for the synthesis of various nitrostilbene derivatives. Key synthetic reactions that have been instrumental in the preparation of dinitrostilbenes and other stilbene analogs include:

The Perkin Reaction: Developed by William Henry Perkin in 1868, this reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. This method has been utilized for the synthesis of α,β-unsaturated aromatic acids, which can be precursors to stilbene derivatives.

The Wittig Reaction: Discovered by Georg Wittig in 1954, this reaction provides a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, have become cornerstones in the synthesis of a wide array of stilbene derivatives, including dinitrostilbenes, often with high stereoselectivity. nih.gov

While much of the early commercial and research focus was on sulfonated derivatives of dinitrostilbenes, particularly 4,4'-dinitrostilbene-2,2'-disulfonic acid, for their utility as precursors to dyes and optical brighteners, the non-sulfonated dinitrostilbenes have also been subjects of academic and research interest.

Fundamental Principles and Research Significance of Dinitrostilbene Systems

The fundamental principles of dinitrostilbene chemistry are rooted in the electronic and structural characteristics of the stilbene backbone and the influence of the nitro functional groups.

Isomerism: A key feature of the dinitrostilbene system is the existence of cis (Z) and trans (E) geometric isomers, which arise from the restricted rotation around the central carbon-carbon double bond. These isomers often exhibit distinct physical and chemical properties. The trans isomer is typically more thermodynamically stable due to reduced steric hindrance between the bulky phenyl groups. The interconversion between these isomers can often be induced by photochemical means, a process known as photoisomerization.

Electronic Properties: The presence of two nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic properties of the stilbene molecule. This electron-withdrawing nature creates a "push-pull" system when combined with the electron-donating character of the phenyl rings and the ethylene bridge. This electronic structure is the basis for many of the interesting properties of dinitrostilbenes, including their potential for nonlinear optical (NLO) applications. Materials with significant NLO properties can alter the phase, frequency, or amplitude of incident light, making them valuable in technologies such as telecommunications and optical computing. rsc.orgjyu.fi

Research Significance: The research significance of 2,4-dinitrostilbene and its isomers lies in several areas:

Synthetic Intermediates: Dinitrostilbenes serve as valuable precursors in the synthesis of other organic compounds. For example, the reduction of the nitro groups can yield diaminostilbenes, which are important building blocks for various materials, including polyimides. nih.gov

Materials Science: The unique electronic and photophysical properties of dinitrostilbenes make them interesting candidates for investigation in materials science. Their potential for nonlinear optical activity has driven research into their synthesis and characterization for applications in optoelectronics. rsc.orgjyu.fi

Photochemical Studies: The cis-trans isomerization of dinitrostilbenes upon exposure to light makes them excellent model systems for studying photochemical reactions and the dynamics of excited states.

Detailed Research Findings

Research on this compound has provided valuable data on its synthesis, characterization, and properties.

Synthesis: The Wittig reaction is a commonly employed method for the synthesis of asymmetrically substituted stilbenes like this compound. This typically involves the reaction of a suitably substituted benzyltriphenylphosphonium halide with a substituted benzaldehyde (B42025) in the presence of a base. For instance, the reaction of 2,4-dinitrobenzyltriphenylphosphonium bromide with benzaldehyde would yield this compound. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, is also frequently used and often provides better yields and stereoselectivity. nih.gov

Physicochemical Properties: The properties of this compound have been characterized through various analytical techniques.

| Property | Value |

|---|---|

| IUPAC Name | 1-[(E)-2-(2,4-dinitrophenyl)ethenyl]benzene |

| Molecular Formula | C14H10N2O4 |

| Molar Mass | 270.24 g/mol |

| CAS Number | 2486-13-7 |

Spectroscopic Data: Spectroscopic analysis is crucial for the characterization of this compound and its isomers.

| Spectroscopic Technique | Observed Characteristics |

|---|---|

| UV-Visible Spectroscopy | The absorption spectra are influenced by the electronic transitions within the conjugated π-system. The presence of nitro groups can cause a red-shift in the absorption maxima compared to unsubstituted stilbene. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro groups (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively), C=C stretching of the alkene, and aromatic C-H and C=C stretching vibrations are observed. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the differentiation of isomers and confirmation of the molecular structure. The coupling constants of the vinylic protons can be used to determine the cis or trans configuration. |

Nonlinear Optical Properties: The investigation of nitro-substituted stilbenes for nonlinear optical (NLO) applications has been an active area of research. The second-order NLO response of a molecule is related to its first hyperpolarizability (β). For a molecule to exhibit a significant β value, it often possesses a strong electron donor and a strong electron acceptor connected by a π-conjugated system. In this compound, the nitro groups act as strong electron acceptors. The magnitude of the NLO response can be influenced by the specific substitution pattern on the phenyl rings.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-1-(2-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-15(18)13-9-8-12(14(10-13)16(19)20)7-6-11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUVJTKXOKHAQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-13-7 | |

| Record name | 2,4-Dinitro-1-(2-phenylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Derivatization of Dinitrostilbenes

Direct Synthetic Routes to 2,4-Dinitrostilbene and Analogues

Nitration Reactions of Stilbene (B7821643) Scaffolds

The direct nitration of stilbene to produce its nitro derivatives is often challenging because the ethylenic bridge is susceptible to oxidation. shu.ac.uk However, specific nitration methods have been developed for certain stilbene derivatives. For instance, the nitration of (E) 2,4-dinitrostilbenes can be achieved using fuming nitric acid, leading to the formation of (E) α,2,4-trinitrostilbenes. tandfonline.com This reaction has been shown to be temperature-dependent for some substrates. tandfonline.com

Furthermore, the nitration of resveratrol, a stilbene derivative, with nitrite (B80452) ions under acidic conditions yields a complex mixture of products, including nitrated derivatives. acs.org This highlights that the outcome of nitration is highly dependent on both the substrate and the reaction conditions.

Condensation and Coupling Approaches for Dinitrostilbene (B14013056) Formation

A common and effective method for synthesizing this compound involves the condensation of 2,4-dinitrotoluene (B133949) with an aromatic aldehyde, such as benzaldehyde (B42025), in the presence of a basic catalyst like piperidine (B6355638). zenodo.org This reaction provides a direct route to the desired dinitrostilbene scaffold.

Another approach involves the condensation of nitrotoluenes with benzaldehyde and its derivatives. For example, heating 2,4-dinitrotoluene with various nitrobenzaldehydes can yield the corresponding trinitrostilbene isomers. shu.ac.uk Similarly, the condensation of p-nitrotoluene-2-sulfonic acid salts with aromatic aldehydes in the presence of an organic amine as a solvent and a strong secondary amine as a catalyst is a known method for producing 4-nitro-2-stilbene sulfonic acid salts. google.com

Synthesis of Sulfonated Dinitrostilbene Derivatives: Focus on 4,4′-Dinitrostilbene-2,2′-disulfonic Acid

4,4′-Dinitrostilbene-2,2′-disulfonic acid (DNS) is a crucial intermediate in the production of dyes and optical brighteners. wikipedia.orgtrea.comprepchem.com Its synthesis has been extensively studied and various methods have been developed to optimize its production.

Oxidative Processes for Stilbene-Based Disulfonic Acid Synthesis

The industrial preparation of DNS typically involves the oxidative condensation of two molecules of 4-nitrotoluene-2-sulfonic acid (p-NTSA) under alkaline conditions. justia.comgoogle.com A variety of oxidizing agents have been employed in this process.

Historically, sodium hypochlorite (B82951) was used as the oxidant. wikipedia.orgvizagchemical.com However, due to environmental and cost considerations, air (oxygen) has become the preferred oxidizing agent. google.comresearchgate.net The reaction is often carried out in an aqueous medium, although this can lead to challenges such as the poor solubility of the starting material and the formation of by-products. trea.comjustia.com To address these issues, the use of organic solvents or mixtures of organic solvents and water has been explored. google.comgoogle.com For example, carrying out the oxidation in a mixture of water and an organic solvent like an alcohol or ether can lead to high yields. google.com The use of dipolar aprotic solvents has also been investigated. trea.com

Catalytic Systems in Dinitrostilbene Disulfonic Acid Production

The oxidative condensation of p-NTSA to DNS is often facilitated by the presence of a catalyst. Transition metal salts, oxides, or hydroxides are commonly used. justia.com Manganese salts, such as manganese sulfate (B86663) and manganese acetate (B1210297), are frequently employed as catalysts. justia.comgoogle.comgoogle.com The amount of catalyst used can vary, but it is typically in the range of 0.1 to 10 percent by weight based on the p-NTSA. justia.comgoogle.com Other transition metal salts, like those of vanadium, have also been shown to be effective. google.com The choice of catalyst and reaction conditions, including the base and solvent system, significantly impacts the yield and purity of the final product. justia.comgoogle.com

| Catalyst | Oxidant | Solvent System | Yield (%) | Reference |

| Manganese Sulfate | Air/Oxygen | Dimethylformamide/Methanol | 83 - 95.6 | justia.com |

| Manganese Acetate | Air/Oxygen | Dimethylsulfoxide | - | justia.comgoogle.com |

| Vanadium Oxysulfate | Air/Oxygen | Water/Methanol/Ethylene (B1197577) Glycol Dimethyl Ether | 93.2 | google.com |

| Manganese Sulfate | Air/Oxygen | Water/Methanol/Ethylene Glycol Dimethyl Ether | 93.9 | google.com |

| None | Air/Oxygen | Water/Methanol/Ethylene Glycol Dimethyl Ether | 88.1 | google.com |

| Manganese (II) Salt | Oxygen | Aqueous Ammonia | - | google.com |

| Copper (II) Sulfate | Air | Dimethylsulfoxide/2-Propanol | 91.08 | google.com |

Advanced Derivatization and Functionalization Strategies for Dinitrostilbene Analogues

The dinitrostilbene scaffold, particularly in its sulfonated form, serves as a versatile platform for the synthesis of a wide range of derivatives with diverse applications. A primary derivatization strategy involves the reduction of the nitro groups to amino groups, yielding 4,4'-diaminostilbene-2,2'-disulfonic acid. evitachem.comblogspot.com This diamino derivative is a key precursor for optical brighteners and various dyes. evitachem.com

Further functionalization can be achieved through reactions of the amino groups. For instance, diazotization of 4,4'-diaminostilbene-2,2'-disulphonic acid followed by coupling with other aromatic compounds is a common method for producing azo dyes. Additionally, the amino groups can be reacted with molecules like cyanuric chloride to create novel fluorophores. evitachem.com

Another advanced strategy involves the direct nitration of dinitrostilbene analogues to introduce additional nitro groups. For example, (E) 2,4-dinitrostilbenes can be nitrated to form (E) α,2,4-trinitrostilbenes. tandfonline.com Derivatization can also be used to introduce chromophores for analytical purposes, such as in high-performance liquid chromatography. lcms.czthermofisher.com

Introduction of Heterocyclic and Macrocyclic Motifs on Dinitrostilbene Backbones

The rigid backbone of dinitrostilbene serves as a versatile scaffold for the construction of more complex molecular architectures, including those incorporating heterocyclic and macrocyclic systems. These modifications are pursued to create novel molecular receptors with potential applications in supramolecular chemistry and materials science. The development of these structures often leverages the reactivity of the stilbene core to build new ring systems.

A notable approach involves the synthesis of asymmetrical cyclic compounds using a stilbene scaffold through reactions like the Prins cyclization. rsc.orgnih.gov This reaction, when applied to dinitrostilbene derivatives, can yield heterocyclic products such as 1,3-dioxanes. For instance, the reaction of 3,5-dimethoxy-2′,4′-dinitrostilbene with paraformaldehyde, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂), produces a corresponding 1,3-dioxane. rsc.orgnih.gov The reaction proceeds via an electrophilic attack on the stilbene by an activated formaldehyde (B43269) species, leading to cyclization. rsc.org The stereochemistry and yield of these reactions are influenced by the substitution pattern of the stilbene and the reaction conditions. rsc.orgnih.gov

The synthesis of these dioxane derivatives from various stilbene precursors, including a dinitrostilbene derivative, has been systematically studied. The reaction times are noted to significantly affect the product yields, with longer times potentially leading to an increase in polymeric byproducts. nih.gov

| Stilbene Precursor | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Bromostilbene | 1,3-Dioxane derivative (7) | 3 | 75 |

| 4-Bromo-4′-nitrostilbene | 1,3-Dioxane derivative (8) | 3 | 63 |

| 3,5-Dimethoxy-2′,4′-dinitrostilbene | 1,3-Dioxane derivative (9) | 3 | 55 |

Beyond simple heterocycles, the stilbene framework is also employed in creating larger macrocyclic structures. Various macrocycles have been investigated for their conformational characteristics and their potential as high-selectivity molecular receptors in host-guest systems. rsc.orgnih.gov The synthesis of these macrocycles can be achieved through different strategies, often involving the reaction of functionalized stilbene derivatives. rsc.org The development of such complex molecules from dinitrostilbene precursors opens avenues for new materials with specific recognition and binding properties. nih.govresearchgate.net

Modifications for Tailored Chemical Reactivity

A primary site for modification is the nitro groups. The reduction of the nitro groups in dinitrostilbene derivatives, such as disodium (B8443419) 4,4′-dinitrostilbene-2,2′-disulfonate, yields the corresponding amino compounds. wikipedia.org The resulting 4,4′-diamino-2,2′-stilbenedisulfonic acid is a well-known optical brightener, demonstrating how a simple reduction reaction can dramatically alter the compound's application from a dye precursor to a fluorescent whitening agent. wikipedia.org

Alternatively, the nitro functionalities can be converted into other reactive groups. For example, the synthesis of disodium 4,4'-diazidostilbene-2,2'-disulfonate from its dinitro precursor introduces azide (B81097) groups. These azide moieties confer unique photochemical reactivity, as they can generate highly reactive nitrene intermediates upon ultraviolet irradiation, a property valuable in photochemistry and material science.

Another strategy for modifying reactivity involves introducing various substituents onto the aromatic rings of the stilbene backbone. The synthesis of a series of (E)-2-hydroxy-2',4'-dinitrostilbene derivatives with additional methoxy (B1213986) groups has been reported. researchgate.net The presence and position of these hydroxyl and methoxy groups can fine-tune the molecule's biological and chemical properties. researchgate.net

| Compound Name | Additional Substituents |

|---|---|

| (E)-2-hydroxy-2',4'-dinitrostilbene | None |

| (E)-2-hydroxy-3-methoxy-2',4'-dinitrostilbene | 3-methoxy |

| (E)-2-hydroxy-4-methoxy-2',4'-dinitrostilbene | 4-methoxy |

| (E)-2-hydroxy-5-methoxy-2',4'-dinitrostilbene | 5-methoxy |

| (E)-2-hydroxy-4,5-dimethoxy-2',4'-dinitrostilbene | 4,5-dimethoxy |

| (E)-1-(2,4-dinitrostyryl)naphthalen-2-ol | Fused Naphthalene Ring |

Furthermore, the ethylenic double bond of the stilbene core is also a site of reactivity. Olefin-containing compounds, including dinitrostilbene derivatives, can undergo ozonolysis reactions, cleaving the double bond to yield aldehyde products. google.com This reactivity highlights another pathway through which the dinitrostilbene structure can be chemically transformed for analytical or synthetic purposes.

Elucidation of Dinitrostilbene Reaction Mechanisms and Chemical Transformations

Photochemistry of Dinitrostilbenes: Photoisomerization and Excited State Dynamics

The absorption of light by dinitrostilbene (B14013056) molecules initiates a cascade of events governed by their excited state properties. This leads to structural changes and energy dissipation through various pathways.

Mechanisms of Cis-Trans Photoisomerization in Dinitrostilbene Systems

The photoisomerization of stilbene (B7821643) derivatives, including dinitrostilbenes, is a fundamental photochemical process involving the conversion between cis and trans isomers upon light absorption. uab.catresearchgate.net For 4,4′-dinitrostilbene-2,2′-disulfonate, exposure to UV or visible light in an aqueous solution primarily results in a reversible trans-cis isomerization. researchgate.net The trans isomer absorbs light at a longer wavelength than the cis isomer. researchgate.net The quantum yields for the trans-to-cis and cis-to-trans isomerization of this compound have been determined to be 0.30 and 0.24, respectively. researchgate.net

The isomerization process can be influenced by the substitution pattern on the stilbene core. For instance, in aminostilbenes, the position of the amino group affects the isomerization pathway. The para isomer undergoes isomerization via a singlet excited state, similar to unsubstituted stilbene, while the ortho and meta isomers isomerize through a triplet state. acs.org This highlights the role of electronic effects in dictating the operative mechanism. The process for dinitrostilbenes is also understood to proceed through excited states, with the potential for both singlet and triplet pathways depending on the specific molecular structure and environment.

Photorelaxation Pathways and Conical Intersection Networks in Nitrostilbenes

The relaxation of photoexcited nitrostilbene molecules is a complex process involving multiple electronic states and non-adiabatic transitions. Computational studies on molecules like 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) reveal intricate networks of conical intersections (CIs) and intersystem crossings (ISCs) that govern the decay from the excited state back to the ground state. mdpi.comnih.govresearchgate.net

Upon excitation to the first excited singlet state (S1), the molecule can undergo rapid geometric changes. mdpi.comresearchgate.net For trans-DANS, an ultrafast conversion to a quinoid form occurs. mdpi.comnih.gov The subsequent relaxation can proceed through several competing pathways. A significant pathway involves intersystem crossing from the S1 state to a triplet state (T2), followed by internal conversion to the lowest triplet state (T1), and finally another intersystem crossing back to the ground state (S0). mdpi.comresearchgate.net This triplet pathway can lead to either the trans or cis isomer in the ground state. mdpi.com

Electrochemical Behavior and Redox Reaction Mechanisms of Dinitrostilbenes

The electrochemical properties of dinitrostilbenes are characterized by their ability to undergo multiple electron transfer steps, leading to the formation of various charged species and subsequent chemical reactions.

Multi-Electron Transfer Processes and Radical Anion Intermediates

In aprotic solvents like N,N-dimethylformamide (DMF), dinitroaromatic compounds, including dinitrostilbenes, typically exhibit two sequential one-electron reduction steps. researchgate.net These reversible processes lead to the formation of a radical anion and then a dianion. uab.catresearchgate.net The stability of these charged intermediates is a key feature of the electrochemical behavior of these compounds. uab.catresearchgate.net

The potential difference between the first and second electron transfers is influenced by the molecular structure. researchgate.netscispace.com For many dinitro compounds, the radical anions are relatively stable, allowing for their study using techniques like cyclic voltammetry and electron paramagnetic resonance spectroscopy. uab.catresearchgate.net The presence of the nitro groups facilitates these reduction processes, making them occur at less negative potentials compared to other stilbene derivatives. uab.cat

| Compound Family | Reduction Products | Solvent |

| Dinitroaromatics | Radical anion, Dianion | N,N-dimethylformamide (DMF) |

| Nitrotoluene | Radical anion | Polar aprotic solvents |

| Dinitrobibenzyl | Radical anion, Dianion | Polar aprotic solvents |

| Dinitrostilbene | Radical anion, Dianion | Polar aprotic solvents |

Redox-Catalyzed Isomerization Phenomena

A significant aspect of the electrochemistry of dinitrostilbenes is the occurrence of redox-catalyzed isomerization. researchgate.netresearchgate.net For example, the electrochemical reduction of cis-4,4′-dinitrostilbene can lead to its conversion to the more stable trans isomer. researchgate.netresearchgate.net This process is initiated by the formation of the radical anion. uab.catresearchgate.net The first one-electron reduction of cis-stilbene (B147466) can induce a rapid isomerization to the trans configuration, likely through the disproportionation of the cis-stilbene radical anions and the fast transformation of the resulting cis-dianion to the trans form. acs.org

This isomerization can be observed through techniques like controlled potential electrolysis followed by chromatographic analysis, which confirms the presence of the trans isomer in a solution that initially contained only the cis form. researchgate.net The voltammetric behavior of these systems can also be adequately explained by considering this redox-catalyzed isomerization process. researchgate.netresearchgate.net

Dimerization Pathways in Electrochemical Reduction of Dinitroaromatics

During the electrochemical reduction of certain dinitroaromatic compounds, the radical anions formed can undergo dimerization reactions. researchgate.net This is particularly observed for compounds like 3,5-dinitropyridine (B58125) and 1,3,5-trinitrobenzene, where the anion radicals can reversibly dimerize. researchgate.net The rate and equilibrium constants for these dimerization reactions can be determined by simulating the cyclic voltammograms. researchgate.net

The dimerization can proceed through the formation of a σ-bond between two radical anions, resulting in a doubly charged dimer. uab.cat In some cases, the formation of a π-dimer intermediate has been proposed to precede the formation of the σ-bonded species. uab.cat The tendency to dimerize is dependent on the specific structure of the dinitroaromatic compound and the reaction conditions. For instance, the reduction of some dicyanonaphthalenes also shows reversible dimerization of their anion radicals. researchgate.net

Reductive Transformations of Nitro Groups in Dinitrostilbenes

The nitro groups of 2,4-dinitrostilbene are highly susceptible to reduction, a transformation that is fundamental to the synthesis of various amino-substituted derivatives. The extent and selectivity of the reduction are highly dependent on the choice of reducing agents and reaction conditions.

The selective reduction of dinitrostilbenes to their corresponding amino derivatives is a crucial process, particularly for producing precursors for dyes and fluorescent whitening agents. google.com Catalytic hydrogenation is a common and effective method for this transformation. For instance, derivatives such as 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) can be selectively hydrogenated to 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). rasayanjournal.co.in This reaction is often carried out in the liquid phase under hydrogen pressure. rasayanjournal.co.in

The choice of catalyst is critical for achieving high selectivity, preventing the reduction of the stilbene C=C double bond or other unwanted side reactions. rasayanjournal.co.in Palladium-based catalysts, sometimes modified with other metals like copper (e.g., Pd-Cu/sibunite), have demonstrated high efficacy and selectivity, achieving yields of the target diamine of up to 91-92%. rasayanjournal.co.in Gold nanoparticles supported on metal oxides have also been used for the chemoselective reduction of DNS using sodium formate (B1220265) as a clean hydrogen source, achieving over 99% conversion to the corresponding diamino product without reducing the olefinic group. researchgate.nettju.edu.cn

In some cases, partial reduction to form mono-amino derivatives, such as 4-amino-4'-nitrostilbene-2,2'-disulfonic acid, can occur. researchgate.net The reduction can also proceed through a hydroxylamine (B1172632) intermediate, which is considered a proximate mutagen in biological systems. umich.edu

| Starting Material | Reagents/Catalyst | Primary Product | Reference |

|---|---|---|---|

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) | H₂, Pd-Cu/sibunite catalyst | 4,4'-Diaminostilbene-2,2'-disulfonic acid (DAS) | rasayanjournal.co.in |

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) | Sodium Formate, Supported Au Nanoparticles | 4,4'-Diaminostilbene-2,2'-disulfonic acid (DAS) | researchgate.net |

| 4-Nitrostilbene derivatives | Bacterial Reductase (in vivo) | Hydroxylamine intermediate | umich.edu |

The transformation of dinitrostilbenes can also lead to the formation of compounds containing nitrogen-nitrogen bonds, such as azo and hydrazine (B178648) derivatives.

Azo Derivatives: Azo compounds, characterized by the R-N=N-R' functional group, can be prepared from nitroaromatic compounds. One synthetic route involves the condensation of a nitroaromatic compound with an aniline, followed by the reduction of the azoxy intermediate that is formed. wikipedia.org For example, 4,4′-dinitrostilbene-2,2′-disulfonate is used as a nitro coupling partner in the synthesis of azo dyes. wikipedia.org The general mechanism involves an electrophilic substitution reaction where a diazonium cation, typically formed from an aromatic amine, attacks another electron-rich aryl ring. wikipedia.orgresearchgate.net

Hydrazine Derivatives: Hydrazine derivatives can be formed through nucleophilic aromatic substitution (SNAr) reactions. The reaction of 2,4-dinitrobenzene derivatives with hydrazine is a well-studied example. researchgate.net The mechanism typically proceeds through the addition of the nucleophile (hydrazine) to the electron-deficient aromatic ring, forming a stable Meisenheimer-type intermediate. researchgate.net The subsequent departure of a leaving group (in this case, one of the nitro groups, or another substituent) is often the rate-determining step. researchgate.net The reaction of this compound with hydrazine would be expected to follow a similar pathway, leading to the formation of a (2,4-dinitrostilbenyl)hydrazine, although the specific reaction with the stilbene itself is less documented than with simpler dinitrobenzene compounds.

| Reactant 1 | Reactant 2 | Product Type | General Mechanism | Reference |

|---|---|---|---|---|

| Dinitrostilbene Derivative | Aniline | Azo Compound | Condensation followed by reduction of azoxy intermediate | wikipedia.org |

| 2,4-Dinitrobenzene Derivative | Hydrazine | Hydrazine Derivative | Nucleophilic Aromatic Substitution (SNAr) | researchgate.net |

Other Significant Chemical Reactions of Dinitrostilbenes

Beyond the reduction of its nitro groups, the this compound scaffold, with its activated aromatic rings and central double bond, can participate in a variety of other chemical transformations.

The stilbene structure can undergo cleavage at its central C=C double bond under certain oxidative conditions. Research on derivatives like 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS) has shown that oxidative cleavage can occur during other chemical processes, such as reduction with zero-valent iron. researchgate.net This side reaction, which can be facilitated by species like Fe(III) aqua complexes, results in the formation of substituted benzene (B151609) derivatives, such as 5-amino-2-formylbenzene sulfonic acid. researchgate.net This indicates that the double bond, while part of a conjugated system, is a point of reactivity susceptible to oxidative scission, breaking the molecule into two smaller aromatic fragments. Similarly, studies on α-cyano-2,4-dinitrostilbene adducts have investigated the kinetics of their cleavage. acs.org

| Reactant | Conditions/Reagent | Reaction Type | Products | Reference |

|---|---|---|---|---|

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNS) | Fe(III) aqua complexes | Oxidative Cleavage of C=C bond | Substituted formylbenzene sulfonic acids | researchgate.net |

| α-Cyano-2,4-dinitrostilbene adducts | (Not specified) | Cleavage of adduct | (Not specified) | acs.org |

The alkene functionality of the stilbene bridge allows it to participate in cyclization reactions. The Prins reaction is a classic example, involving the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org The general mechanism is initiated by the activation of a carbonyl compound (e.g., formaldehyde) with an acid (protic or Lewis) to form a highly electrophilic oxonium ion. wikipedia.orgorganic-chemistry.org This electrophile then attacks the C=C double bond of the dinitrostilbene, leading to the formation of a carbocation intermediate. wikipedia.org The fate of this intermediate depends on the reaction conditions. It can be trapped by a nucleophile (like water or acetate) or lose a proton to yield various products, including cyclic ethers like dioxanes or tetrahydropyrans. wikipedia.orgorganic-chemistry.org While specific examples employing this compound are not widespread, the fundamental mechanism is applicable to its alkene core.

| Step | Description | Key Intermediates | Reference | |

|---|---|---|---|---|

| 1 | Activation of carbonyl | An aldehyde/ketone is protonated by an acid. | Oxonium ion | wikipedia.org |

| 2 | Electrophilic addition | The oxonium ion attacks the stilbene C=C double bond. | Carbocation intermediate | wikipedia.org |

| 3 | Nucleophilic capture/Elimination | The carbocation is trapped by a nucleophile or loses a proton. | 1,3-diol, allylic alcohol, or dioxane | wikipedia.org |

Stilbene derivatives containing both electron-donating and electron-withdrawing groups exhibit significant intramolecular charge transfer (ICT) phenomena. nih.gov In this compound, the two nitro groups act as strong electron acceptors, while the phenyl rings and the ethylene (B1197577) bridge form the π-conjugated backbone. Upon photoexcitation, a substantial redistribution of electron density occurs. nih.govmdpi.com

This process often involves an ultrafast transition from a locally-excited (LE) state to a charge-transferred (CT) state, which can occur on a femtosecond timescale. nih.govresearchgate.net In the CT state, there is a significant separation of charge, with increased electron density around the nitro groups. This transfer is often accompanied by structural changes, such as the twisting of the nitrophenyl group relative to the rest of the molecule, leading to a twisted intramolecular charge transfer (TICT) state. researchgate.netresearchgate.net The dynamics of this process, including the lifetime of the excited state and the deactivation pathways, are highly sensitive to solvent polarity. nih.govresearchgate.net In polar solvents, the charge-separated state is stabilized, which can influence the photophysical properties of the molecule. mdpi.com

| Phenomenon | Description | Key Features | Reference |

|---|---|---|---|

| Intramolecular Charge Transfer (ICT) | Light-induced redistribution of electron density from the π-system to the nitro groups. | Ultrafast (femtosecond) timescale; involves LE and CT states; sensitive to solvent polarity. | nih.govresearchgate.net |

| Twisted Intramolecular Charge Transfer (TICT) | A specific ICT mechanism involving rotation around the C-NO₂ or C-Aryl bonds in the excited state. | Leads to a non-radiative decay channel; structure of the excited state is twisted. | researchgate.netresearchgate.net |

Advanced Analytical and Spectroscopic Characterization of Dinitrostilbene Compounds

High-Resolution Structural Elucidation using Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in organic chemistry. researchgate.net For compounds like 2,4-dinitrostilbene, high-resolution NMR provides detailed information on the chemical environment of each atom, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.gov

One-dimensional (1D) NMR techniques are fundamental for initial characterization. mdpi.com The ¹H NMR spectrum reveals the number of distinct protons, their connectivity through spin-spin coupling, and their electronic environment via chemical shifts. The aromatic protons and the vinylic protons of the stilbene (B7821643) backbone would exhibit characteristic signals.

Two-dimensional (2D) NMR experiments are employed to overcome the spectral congestion that can occur in complex molecules and to establish definitive structural connectivity. rsc.org Techniques such as Correlation Spectroscopy (COSY) identify protons that are coupled to each other, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. For more complex structural questions, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable, as it reveals long-range couplings between protons and carbons (typically over two to three bonds), helping to piece together the complete molecular framework and confirm the substitution pattern of the nitro groups on the aromatic rings. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data Interpretation for a Dinitrostilbene (B14013056) Isomer This table represents expected data based on general principles of NMR spectroscopy.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| Vinylic Protons (-CH=CH-) | 7.0 - 8.0 | 120 - 140 | Correlations to aromatic carbons and other vinylic carbon. |

| Aromatic Protons (Unsubstituted Ring) | 7.2 - 7.6 | 125 - 130 | Correlations to adjacent aromatic carbons and vinylic carbons. |

| Aromatic Protons (Nitro-substituted Ring) | 7.8 - 8.5 | 120 - 150 | Correlations to nitro-bearing carbons and vinylic carbons. |

| Aromatic Carbons (C-NO₂) | N/A | 145 - 155 | Correlations from nearby aromatic and vinylic protons. |

Mass Spectrometry for Identification of Reaction Products and Environmental Metabolites

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, making it indispensable for identifying unknown compounds, such as reaction byproducts and environmental metabolites of dinitrostilbenes. innovareacademics.in

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and ionic molecules, allowing them to be ionized directly from a solution with minimal fragmentation. wikipedia.org This is highly advantageous for analyzing dinitrostilbene derivatives, especially sulfonated compounds like 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNSDA), which are common in industrial applications. researchgate.net

ESI-MS is often coupled with liquid chromatography (LC-ESI-MS). nih.gov For the analysis of sulfonated stilbenes, ESI is typically operated in the negative-ion mode, which readily detects the deprotonated molecules [M-H]⁻ or multiply charged ions [M-xH]ˣ⁻. researchgate.netresearchgate.net This allows for the straightforward determination of the molecular weights of parent compounds and their transformation products, such as 4-amino-4'-nitrostilbene-2,2'-disulfonic acid (ANSDA) and 4,4'-diaminostilbene-2,2'-disulfonic acid (DASDA), which are formed during reduction processes in wastewater. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be used to fragment these ions, providing structural information based on the resulting fragment ions. nih.gov

Table 2: ESI-MS Data for Dinitrostilbene Sulfonic Acid and its Reduction Products Data derived from studies on stilbene-type fluorescent whitening agents. researchgate.netnih.gov

| Compound | Abbreviation | Molecular Formula | Observed Ion (Negative ESI) |

|---|---|---|---|

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid | DNSDA | C₁₄H₁₀N₂O₁₀S₂ | [M-H]⁻ |

| 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid | ANSDA | C₁₄H₁₂N₂O₈S₂ | [M-H]⁻ |

| 4,4'-Diaminostilbene-2,2'-disulfonic acid | DASDA | C₁₄H₁₄N₂O₆S₂ | [M-H]⁻ |

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or more decimal places. innovareacademics.in This capability allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition. bioanalysis-zone.commeasurlabs.com

HRMS is critical when identifying unknown metabolites or degradation products where reference standards are unavailable. nih.gov By obtaining an exact mass, the number of possible chemical formulas for an unknown compound is drastically reduced. innovareacademics.in For example, while two different molecular structures might have the same nominal mass (the integer mass), their exact masses will differ due to the mass defects of their constituent atoms. bioanalysis-zone.com This precision is invaluable for confirming the identity of transformation products of this compound in complex environmental or biological samples.

Table 3: Comparison of Nominal Mass vs. Exact Mass for Potential Metabolites This table illustrates the principle of HRMS for distinguishing compounds.

| Potential Formula | Nominal Mass | Calculated Exact Mass | Potential Identity |

|---|---|---|---|

| C₁₄H₁₀N₂O₄ | 270 | 270.0641 | Dinitrostilbene |

| C₁₄H₁₁N₃O₂ | 253 | 253.0851 | Aminonitrostilbene |

| C₁₄H₁₀N₂O₅ | 286 | 286.0590 | Hydroxydinitrostilbene |

Chromatographic Separation Techniques for Dinitrostilbene Mixtures and Impurities

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating components within a mixture. For dinitrostilbene and its related compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govpensoft.net

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (ODS) column, is used with a polar mobile phase. nih.govnih.gov A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve effective separation of compounds with varying polarities. nih.gov For instance, a mobile phase starting with a high concentration of an aqueous buffer (e.g., ammonium (B1175870) acetate) and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) allows for the separation of polar sulfonated stilbenes from their less polar counterparts. researchgate.netnih.gov Detection is commonly performed using a photodiode array (PDA) or UV-Vis detector, which can monitor absorbance at multiple wavelengths simultaneously. nih.gov

Table 4: Typical HPLC Conditions for Analysis of Stilbene Derivatives Methodology based on published research for related compounds. researchgate.netnih.gov

| Parameter | Condition |

|---|---|

| Column | Inertsil-ODS 3V or similar C18 column |

| Mobile Phase A | Ammonium acetate (B1210297) buffer |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Detector | Photodiode Array (PDA) |

| Coupled Technique | Electrospray Ionization Mass Spectrometry (ESI-MS) |

Advanced Spectroscopic Techniques for Electronic and Vibrational Characterization

Beyond routine structural identification, advanced spectroscopic techniques are used to probe the fundamental electronic and vibrational dynamics of molecules like dinitrostilbenes. These methods provide insight into processes such as energy and charge transfer, which are critical to the molecule's function and behavior. nih.gov

Two-dimensional electronic spectroscopy (2DES) is an ultrafast technique that maps the coupling and flow of energy between different electronic states. nih.govimperial.ac.uk It functions as an optical analogue to 2D NMR, providing correlation plots that can reveal excitonic interactions and energy transfer pathways on a femtosecond timescale.

Two-dimensional electronic–vibrational spectroscopy (2DEVS) is an even more powerful emerging technique that correlates electronic excitations (in the visible range) with vibrational responses (in the infrared range). escholarship.org This method is exceptionally sensitive to the coupling between electronic and nuclear motions (vibronic coupling) and can track how the vibrational structure of a molecule changes upon photoexcitation. escholarship.orgrsc.org For a molecule like this compound, 2DEVS could unravel the intricate connection between its electronic states and the vibrations of the nitro groups and the stilbene backbone, providing a detailed picture of its photophysical behavior. escholarship.org

Table 5: Information Gained from Advanced Spectroscopic Techniques

| Technique | Primary Measurement | Key Insights for Dinitrostilbenes |

|---|---|---|

| 2D Electronic Spectroscopy (2DES) | Correlations between electronic excitation and emission frequencies. nih.gov | Mapping of electronic state couplings, energy transfer pathways, and ultrafast dynamics following light absorption. imperial.ac.uk |

| 2D Electronic-Vibrational Spectroscopy (2DEVS) | Cross-correlations between electronic and vibrational energy gaps. escholarship.org | Reveals vibronic mixing, structural changes in excited states, and the role of specific vibrations in electronic processes. escholarship.org |

Compound Reference Table

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a fundamental technique for probing the electronic structure of dinitrostilbene compounds. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state, with the wavelength of absorption corresponding to the energy difference between these states. In dinitrostilbenes, these transitions are typically associated with the π-electron system of the stilbene backbone, which is significantly influenced by the nitro (-NO₂) substituent groups.

Combined with electrochemical methods, UV-spectroelectrochemistry has been used to study the electronic properties of species generated during redox processes. For instance, the formation of the E-4,4'-dinitrostilbene dianion during the electrolysis of related nitroaromatic compounds has been demonstrated through these combined techniques. uab.catresearchgate.net The presence of radical anions of dinitrostilbene in reaction media, which are key intermediates in certain synthetic pathways, can also be evidenced by UV-visible spectroscopy. rsc.org

The specific substitution pattern on the stilbene core dictates the precise wavelengths of maximum absorption (λmax). Different isomers and derivatives exhibit unique spectral fingerprints.

Table 1: UV-Visible Spectral Data for Dinitrostilbene Derivatives

| Compound | λmax | Notes |

|---|---|---|

| trans-3,4-DIMETHOXY-2',4'-DINITROSTILBENE | Data available | A specific derivative with available UV-Vis spectra. spectrabase.com |

Note: Specific λmax values are dependent on the solvent and experimental conditions.

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that possess unpaired electrons. wikipedia.orglibretexts.org This makes it an indispensable tool for identifying and characterizing the radical intermediates that are often formed during the reduction of nitroaromatic compounds like dinitrostilbenes. wikipedia.org

The electrochemical reduction of dinitrostilbenes can proceed via one-electron transfer steps, leading to the formation of radical anions. EPR spectroscopy provides direct evidence for the existence of these transient species. rsc.org For example, in the electrochemical conversion of 4-nitrotoluene (B166481) to E-4,4'-dinitrostilbene, the presence of the dinitrostilbene radical anion as an intermediate in the reaction medium has been confirmed using EPR spectroscopy. uab.catrsc.org The analysis of the EPR signal's g-factor and hyperfine splitting patterns can provide detailed information about the electronic structure of the radical and its interaction with surrounding nuclei. utexas.edu

The application of EPR is crucial in mechanistic studies, confirming that pathways involving radical anions are operative. While many biologically relevant radicals have short lifetimes, EPR, sometimes in conjunction with spin trapping techniques, can successfully detect them. nih.gov

Electroanalytical Techniques for Kinetic and Mechanistic Studies

Electroanalytical methods are powerful for probing the redox behavior of dinitrostilbene compounds. They provide quantitative data on reduction potentials, electron transfer kinetics, and the stability of electrochemically generated intermediates.

Cyclic Voltammetry and Controlled Potential Electrolysis

Cyclic Voltammetry (CV) is a premier electroanalytical technique used to study redox processes. palmsens.com In a CV experiment, the potential applied to an electrode is scanned linearly in a triangular waveform, and the resulting current is measured. The resulting plot, a voltammogram, provides information on the reduction and oxidation potentials of the analyte and the kinetics of the electron transfer reactions.

For dinitrostilbene compounds, CV studies in polar aprotic solvents typically show reversible waves corresponding to fast electron transfers. uab.catrsc.org The electrochemical reduction of various dinitroaromatic compounds, including cis-4,4'-dinitrostilbene, has been investigated using CV. researchgate.net These studies reveal that in the timescale of cyclic voltammetry (seconds), the generated dianions of dinitrostilbenes are stable. uab.catresearchgate.net The separation between the potentials for the first and second electron transfers provides insight into the electronic communication between the two nitro groups within the molecule. uab.catrsc.org

Table 2: Cyclic Voltammetry Data for a Dinitrostilbene Compound

| Compound | Process | Potential (V) | Peak Width (mV) | Number of Electrons |

|---|---|---|---|---|

| E-O2NC6H4CH=CHC6H4NO2 | Two-electron reduction | -1.15 | 88 | 1.6 (apparent) |

Data obtained in a specific electrochemical system and reflects a two-electron reversible wave. uab.cat

Controlled Potential Electrolysis (CPE), also known as bulk electrolysis, involves holding the electrode at a constant potential for a longer duration (minutes to hours) to achieve a complete conversion of the starting material to its reduced or oxidized form. pineresearch.com This technique is used for both mechanistic investigations and preparative electrosynthesis. core.ac.uk

Following the evolution of reduced species over the longer timescale of CPE reveals further reaction pathways. For example, while the dianion of Z-4,4'-dinitrostilbene is stable on the CV timescale, during bulk electrolysis it evolves to form the more stable E-4,4'-dinitrostilbene dianion. uab.catresearchgate.net This demonstrates a redox-catalyzed cis-trans isomerization. researchgate.net Combining electrolysis with CV and spectroscopic analysis allows for a comprehensive understanding of the reaction mechanism, as demonstrated in the electrosynthesis of E-4,4'-dinitrostilbene from 4,4'-dinitrobibenzyl. uab.catresearchgate.net

Computational Chemistry and Theoretical Investigations of Dinitrostilbene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dinitrostilbene (B14013056) systems. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for investigating the electronic structure of many-body systems, including complex organic molecules. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying ground state properties and reaction energetics. wikipedia.orgimperial.ac.uk The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. wikipedia.orgaimspress.com In practice, the Kohn-Sham approach is used, which simplifies the problem by considering a system of non-interacting electrons in an effective potential. wikipedia.org

Theoretical studies on nitro-stilbene derivatives utilize DFT to explore reaction mechanisms. For instance, investigations into the formation of four-membered cyclic nitronates from unsaturated nitro compounds like cis-α,4-dinitrostilbene have been performed using DFT methods. semanticscholar.org Such calculations can elucidate reaction pathways, determine the geometries of transition states, and calculate the Gibbs free energy profiles of reactions. semanticscholar.org For example, the mechanism for the formation of 4,4-di-tert-butyl-3-nitromethyl-4H- mdpi.comnih.govoxazete 2-oxide was studied using the MPWB1K functional, with other functionals like M06-2X and B3LYP providing comparative energy barriers. semanticscholar.org These computational approaches allow for a detailed analysis of molecular mechanisms that can be difficult to probe experimentally. semanticscholar.org

Table 1: Example of DFT Functionals Used in Reaction Mechanism Studies

| Functional | Application Note |

|---|---|

| MPWB1K | Used for studying the formation and retro-cycloaddition of cyclic nitronates. semanticscholar.org |

| M06-2X | Often used for kinetics and thermochemistry; noted to give higher Gibbs free energies in some cycloaddition reactions compared to other functionals. semanticscholar.orgresearchgate.net |

| B3LYP | A popular hybrid functional used for geometry optimizations and energy calculations; noted to give lower Gibbs free energies in some cycloaddition reactions. semanticscholar.orgrsc.org |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data as input. Møller–Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method used to improve upon the Hartree-Fock approximation by incorporating electron correlation. smu.edufrontiersin.org Electron correlation is crucial for accurately describing phenomena like dispersion forces (van der Waals interactions), which are often underestimated by simpler methods. frontiersin.org

The MP2 method is considered a cost-effective approach to capture a significant portion of the correlation energy. frontiersin.org It has been shown to provide highly accurate predictions of equilibrium geometries and harmonic frequencies for various molecules, with results often approaching experimental values when large basis sets are used. rsc.org For instance, MP2 calculations can predict bond lengths to within 0.003 Å and bond angles to within 0.5° of experimental data. rsc.org While specific MP2 studies focused exclusively on 2,4-dinitrostilbene are not widespread in the literature, the method is frequently applied to organic molecules to achieve higher accuracy for structural parameters and interaction energies than what is possible with many DFT functionals alone. rsc.orgaps.org

Theoretical Studies on Intramolecular Charge Transfer (ICT) in Dinitrostilbenes

The presence of both electron-donating (the stilbene (B7821643) bridge) and strong electron-withdrawing (the two nitro groups) moieties within the this compound structure allows for intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be transferred from a donor part of the molecule to an acceptor part, creating an excited state with significant charge separation. mdpi.comnih.gov This process is highly dependent on the molecular structure and the polarity of the surrounding solvent. mdpi.com

Theoretical studies on push-pull chromophores, such as those containing nitro groups, investigate the dynamics and structural changes associated with ICT. nih.gov In some substituted stilbenes, the formation of a stable ICT state can significantly influence the molecule's photophysical properties, including its fluorescence efficiency and potential for trans-cis isomerization. mdpi.com For dinitrostilbenes specifically, the effect of ICT has been noted as a key factor in their behavior. mdpi.com Computational models can predict the nature of the excited states, distinguishing between locally-excited (LE) states and charge-transfer states. These models help to explain experimental observations, such as the ultrafast deactivation of the excited state in polar solvents, which can facilitate non-radiative decay pathways and reduce fluorescence. mdpi.com

Modeling of Intermolecular Interactions and Adsorption Phenomena on Surfaces

The interaction of this compound with surfaces is critical for its application in areas like catalysis and sensor technology. Computational modeling, again primarily using DFT, can unravel the specific forces that govern how these molecules adsorb onto a surface. nih.govacs.org Studies on similar molecules, such as 4-(N,N-Dimethylamino)-4′-nitrostilbene (DANS) on amorphous silica (B1680970), reveal the dominant types of interactions. nih.govresearchgate.net

These theoretical investigations show that hydrogen bonds often play a crucial role, particularly between the oxygen atoms of the nitro groups and hydroxyl groups on a silica surface. nih.govacs.org In addition to strong hydrogen bonds, other interactions contribute to the stability of the adsorbed state:

O–H···π interactions: Occur between surface hydroxyls and the aromatic rings or the ethylenic double bond of the stilbene backbone. nih.govacs.org

C–H···O interactions: Weaker hydrogen bonds that can form between the C-H bonds of the stilbene and oxygen atoms on the surface. nih.gov

By calculating the interaction energies for various orientations, computational models can predict the most stable adsorption geometries. For related stilbene derivatives, parallel orientations that maximize contact between the molecule's functional groups and aromatic systems with the surface are often favored. nih.gov The adsorption of nitro compounds is a key step in processes like liquid-phase hydrogenation, where competitive adsorption between the reactant, solvent, and hydrogen occurs on the catalyst surface. rasayanjournal.co.in

Computational Prediction of Optical and Electrochemical Parameters

Computational methods are invaluable for predicting the optical and electrochemical properties of molecules, providing a direct link between electronic structure and observable characteristics. Time-dependent DFT (TD-DFT) is a common approach for simulating electronic absorption spectra by calculating vertical excitation energies and oscillator strengths. mdpi.com These calculations can help assign absorption bands observed in experiments to specific electronic transitions, such as the intramolecular charge-transfer band. psu.edu For dinitro-arene radical anions, optical spectroscopy combined with theoretical models can test electron-transfer theories like the Marcus-Hush theory. utl.pt

In electrochemistry, theoretical calculations are used to predict reduction potentials, which correspond to the energy required to add electrons to a molecule. jst.go.jp The reduction of dinitrostilbenes typically occurs in two one-electron steps, forming a radical anion and then a dianion. researchgate.net Molecular orbital (MO) calculations can be correlated with experimentally measured half-wave reduction potentials to understand how substituents influence the molecule's electron-accepting ability. jst.go.jp Theoretical investigations of the electrochemical reduction of dinitroaromatics help to elucidate the structure of the intermediates and the stability of the resulting radical anions and dianions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. mdpi.comnih.gov An MD simulation calculates the forces on each atom and uses Newton's laws of motion to model atomic movements, revealing how the molecule explores different shapes or conformations. mdpi.com

For a molecule like this compound, MD simulations can be used to study several dynamic processes:

cis-trans Isomerization: The rotation around the central carbon-carbon double bond is a key process for stilbenes. MD can explore the potential energy surface associated with this isomerization.

Torsional Flexibility: Simulations can reveal the rotational freedom of the phenyl rings and the nitro groups relative to the ethylenic bridge.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how the environment influences the conformational preferences of the molecule. mdpi.com

MD simulations have been used to generate different conformers of enzymes for docking studies and to understand large-scale conformational changes in biomolecules. mdpi.com For flexible molecules, these simulations can identify the most populated conformational states and the pathways for transitioning between them, providing a more complete picture of molecular behavior than static calculations alone. mdpi.combiorxiv.org

Materials Science Applications Derived from Dinitrostilbene Chemistry

Dinitrostilbenes in Advanced Optical Materials Development

The electronic and structural properties of stilbene (B7821643) derivatives, particularly those containing nitro groups, make them suitable for applications in optical materials where light interaction is a key function. These properties are harnessed in fields like high-density data storage and optical signal modulation.

Holographic data storage is a technology that offers the potential for high storage density and fast data transfer rates by recording information throughout the volume of a medium. mdpi.comijtrd.com The performance of these systems is highly dependent on the recording material. researchgate.netresearching.cn Photochromic materials, which undergo a reversible transformation between two states with different absorption spectra upon exposure to different wavelengths of light, are excellent candidates for rewritable holographic storage. researchgate.net

The photoisomerization of organic molecules is a potential basis for holographic recording systems. nasa.gov Dinitrostilbene (B14013056) derivatives, such as 4,4'-Dinitrostilbene-2,2'-Disulfonic Acid, have been examined for this purpose. nasa.gov The principle involves inducing a change in the refractive index of the material through light-induced structural changes, allowing for the recording of a hologram. researchgate.net This recorded information can then be erased and rewritten by using light of a different wavelength to reverse the chemical transformation. researchgate.net The development of materials for holographic storage has evolved from photorefractive crystals to photopolymers, with a constant search for materials that can improve recording density and durability. researching.cn

Table 1: Key Properties of Photochromic Materials for Holographic Data Storage

| Property | Description | Relevance to Dinitrostilbene Systems |

|---|---|---|

| Photochromism | Reversible change in absorption spectra and refractive index induced by light. researchgate.net | The core principle enabling the use of dinitrostilbene derivatives for rewritable data storage. researchgate.netnasa.gov |

| High Resolution | Ability to store data at high density without loss of information. researchgate.net | A critical requirement for next-generation storage media that photochromic systems can offer. mdpi.comresearchgate.net |

| Fatigue Resistance | The material can undergo many write/erase cycles without significant degradation. researchgate.net | Essential for the viability of a rewritable storage medium. |

| Thermal Irreversibility | The written state is stable at ambient temperatures and does not revert to the erased state without light stimulation. researchgate.net | Ensures data longevity and stability. |

Electro-optic (EO) modulators are devices that alter the characteristics of light, such as its phase or amplitude, in response to an electric field. jenoptik.comresearchgate.net They are crucial components in high-speed optical communication systems. optica.org Polymeric materials are promising for these applications due to their low dielectric loss, which is advantageous for high-frequency operation. researchgate.netoptica.org

Stilbene derivatives are incorporated into polymers to create materials with high electro-optic coefficients. optica.org For example, an azo-stilbene based polyimide known as SANDM2 has been used in the core of polymeric microring modulators. optica.org This material was selected for its high refractive index (at least 1.65), which allows for the creation of compact devices with small bending radii, and a high glass transition temperature (Tg > 150°C) to ensure the stability of the active chromophore's orientation. optica.org Azo-stilbenes are also noted for being particularly inert to photo-oxidation, enhancing their durability under optical irradiation. optica.org The performance of these modulators relies on the ability of the stilbene-containing polymer to efficiently change its refractive index when a voltage is applied. jenoptik.comoptica.org

Table 2: Research Findings on a Stilbene-Based Electro-Optic Modulator

| Parameter | Finding | Source |

|---|---|---|

| Core Material | Azo-stilbene based polyimide (SANDM2) | optica.org |

| Device Type | Microring Resonator Modulator | optica.org |

| Refractive Index (Core) | > 1.65 | optica.org |

| Glass Transition Temp. (Tg) | > 150°C | optica.org |

| Key Advantage | High modulation bandwidths (beyond 100 GHz) are theoretically possible with polymeric devices. optica.org | optica.org |

| Fabrication Method | Micro-embossing | optica.org |

Dinitrostilbene Derivatives as Precursors for Specialty Chemical Synthesis

Dinitrostilbene compounds, particularly 4,4′-Dinitrostilbene-2,2′-disulfonic acid (DNSDA), serve as critical intermediates in the chemical industry. pmarketresearch.comframochem.com Their molecular structure can be readily modified through chemical reactions to produce a wide array of value-added products, most notably dyes and fluorescent whitening agents. pmarketresearch.comresearchgate.net

The synthesis of many synthetic dyes relies on the availability of key chemical intermediates. archive.org 4,4'-Dinitrostilbene and its sulfonated derivative, DNSDA, are important starting materials in this field. pmarketresearch.comlookchem.comuab.cat They are used to produce various dyes, including reactive dyes and azo dyestuffs, which are widely used in the textile industry to impart vibrant and lasting color to fabrics. pmarketresearch.comlookchem.comgoogle.com

The conversion process often involves the reduction of the nitro groups on the dinitrostilbene molecule to amino groups, which can then undergo further reactions, such as diazotization and coupling, to form complex dye structures. A specific example is the condensation of 2-(4'-aminobenzene-azo)-naphthalene-6,8-disulfonic acid with 4,4'-dinitrostilbene-2,2'-disulfonic acid in an aqueous alkaline solution to produce an azo dyestuff composition that dyes cotton in shades from yellowish-orange to red-orange. google.com The demand for these intermediates is closely linked to the growth of the textile industry, particularly in the Asia-Pacific region. pmarketresearch.com

Fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs), are chemical compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. researchgate.net This effect counteracts any yellowish tinge in materials, making them appear whiter and brighter. researchgate.net

4,4′-Dinitrostilbene-2,2′-disulfonic acid (DNSDA) is a key intermediate for the synthesis of stilbene-based FWAs. pmarketresearch.comresearchgate.netnih.gov These types of brighteners are the most commonly used in the paper and textile industries. lookchem.comresearchgate.net The synthesis involves converting the nitro groups of DNSDA into other functional groups that are then built upon to create the final FWA molecule. nih.gov The extensive use of FWAs in products like paper, detergents, and textiles drives a significant global demand for DNSDA. pmarketresearch.comresearchgate.net

Table 3: Industrial Significance of DNSDA

| End-Use Industry | Application of DNSDA Derivative | Reference |

|---|---|---|

| Textile Industry | Intermediate for reactive dyes and fluorescent whitening agents. | pmarketresearch.comlookchem.com |

| Pulp and Paper Industry | Starting material for optical brightening agents to enhance paper whiteness. | pmarketresearch.comlookchem.comresearchgate.net |

| Pharmaceuticals | Derivatives used in biological staining reagents for diagnostics. | pmarketresearch.com |

| Wastewater Treatment | Used in certain coagulant formulations. | pmarketresearch.com |

Emerging Applications in Energy Storage Systems: Organic Cathode Materials

The search for more sustainable and cost-effective energy storage solutions has led to growing interest in metal-free organic materials for batteries. acs.org Organic cathodes could provide an alternative to traditional lithium-ion battery cathodes that rely on mined metals like cobalt and nickel. acs.org

Recent research has identified derivatives of 4,4′-Dinitrostilbene-2,2′-disulfonic acid (DNSDA) as potential organic cathode materials for sodium-ion batteries. pmarketresearch.com Although still in the experimental stages, this application could be significant for renewable energy storage systems. pmarketresearch.com The electrochemical properties of nitro-substituted aromatic compounds are central to this potential application. researchgate.netresearchgate.net The general approach for organic cathodes involves using molecules that can undergo reversible redox reactions to store and release charge. researchgate.net While challenges such as lower conductivity and solubility in the electrolyte have hindered the performance of some organic materials, innovative molecular designs aim to overcome these limitations. acs.org The investigation into dinitrostilbene derivatives represents a new frontier for this class of compounds, extending their utility from traditional chemical synthesis to advanced energy applications. pmarketresearch.com

Role as Model Compounds for Studying Reaction Mechanisms

The stilbene framework, particularly when substituted with nitro groups as in 2,4-dinitrostilbene and its isomers, provides a valuable platform for investigating a variety of chemical transformations. The presence of the nitro groups, the carbon-carbon double bond, and the aromatic rings creates a molecule with distinct electronic and reactive sites. This allows researchers to use dinitrostilbenes as model compounds to probe fundamental reaction mechanisms, including oxidation-reduction processes, isomerization, cycloadditions, and nucleophilic additions. The insights gained from these studies are pivotal for applications in materials science, dye synthesis, and environmental remediation.

Detailed Research Findings

Research has extensively utilized dinitrostilbene derivatives, most notably 4,4′-dinitrostilbene-2,2′-disulfonic acid (DNS), to elucidate complex reaction pathways. These compounds serve as ideal substrates for studying mechanisms due to their reactivity and the relative stability of their intermediates and byproducts.

Oxidation and Reduction Pathways:

The oxidation of p-nitrotoluene-o-sulfonic acid (NTS) to produce DNS is a classic model system. researchgate.netresearchgate.net During this process, 4,4′-dinitrobibenzyl-2,2′-disulfonic acid (DND) is formed as a key intermediate. amazonaws.com The subsequent oxidation of DND to DNS is a critical step that has been kinetically modeled. However, the reaction is often accompanied by the formation of byproducts, which signals the occurrence of side reactions. The study of these side reactions is crucial for optimizing synthesis and understanding degradation pathways. researchgate.netamazonaws.com

One proposed side reaction involves the degradation of DNS itself, leading to products such as 4-nitro-2-sulfobenzonic acid (NSBA) and DNS-epoxide. amazonaws.com Another pathway involves the reduction of DNS to form amino-substituted compounds like amino-nitrostilbene disulfonic acid (ANSD) and 4,4′-diaminostilbene-2,2′-disulfonic acid (DSD). amazonaws.com The formation of these varied products highlights the role of DNS as a model for studying competing oxidation and reduction mechanisms. For instance, it has been proposed that the nitro group of one DNS molecule can oxidize an intermediate, leading to its own reduction. amazonaws.com

Furthermore, the reduction of DNS using zero-valent iron has been studied as a model for environmental remediation processes. researchgate.net This research identified 5-Amino-2-formylbenzene sulfonic acid (ABAS) as a significant byproduct, demonstrating that the reaction involves not only the reduction of the nitro groups but also the oxidative cleavage of the central carbon-carbon double bond. researchgate.net

| Intermediate/Byproduct | Parent Reaction/Process | Reference |

| 4,4′-Dinitrobibenzyl-2,2′-disulfonic acid (DND) | Intermediate in the oxidation of NTS to DNS | amazonaws.com |

| 4-Nitro-2-sulfobenzonic acid (NSBA) | Byproduct from the oxidation/destruction of DNS | amazonaws.com |

| DNS-epoxide | Byproduct from the oxidation of DNS | amazonaws.com |

| Amino-nitrostilbene disulfonic acid (ANSD) | Byproduct from the reduction of DNS | amazonaws.com |

| 4,4′-Diaminostilbene-2,2′-disulfonic acid (DSD) | Byproduct from the reduction of DNS | amazonaws.com |

| 5-Amino-2-formylbenzene sulfonic acid (ABAS) | Byproduct from the reductive degradation of DNS with Zero-Valent Iron | researchgate.net |

Kinetic Studies:

The use of dinitrostilbene derivatives as model compounds is exemplified by detailed kinetic studies that quantify reaction rates. By analyzing the influence of factors like reactant concentration and temperature, researchers can establish rate equations that describe the reaction mechanism. For the aqueous air oxidation of NTS and DND, specific rate equations have been determined. researchgate.netresearchgate.net

| Reaction | Rate Equation | Conditions | Reference |

| Oxidation of p-nitrotoluene-o-sulfonic acid (NTS) | −d[NTS]/dt = k[NTS][OH⁻]²·⁸ | Aqueous air oxidation | researchgate.netresearchgate.net |

| Oxidation of 4,4′-dinitrobibenzyl-2,2′-disulfonic acid (DND) | −d[DND]/dt = k[DND][OH⁻]¹·⁴ | Aqueous air oxidation | researchgate.netresearchgate.net |

These kinetic models are instrumental in understanding the underlying steps of the reaction, such as the role of hydroxide (B78521) ions in the oxidation process, and for optimizing reaction conditions to maximize the yield of the desired dinitrostilbene product. researchgate.netresearchgate.net

Isomerization and Cycloaddition Mechanisms:

Nitrostilbenes are excellent models for studying cis-trans isomerization, a fundamental process in photochemistry and materials science. uab.cat The isomerization can be induced electrochemically, proceeding through an anion radical intermediate. uab.cat The study of 4,4'-dinitrostilbene, for example, helps to elucidate the mechanism of electron transfer and subsequent geometric changes in the molecule. uab.cat

In a different mechanistic study, cis-α,4-dinitrostilbene was used as a model to investigate the formation and retro (3 + 2) cycloaddition of four-membered cyclic nitronates. mdpi.com Theoretical studies using density functional theory (DFT) have mapped out the one-step mechanism for the formation of the 4H- amazonaws.comontosight.aioxazete 2-oxide ring and its subsequent asynchronous, two-stage one-step cleavage. mdpi.com This type of research provides deep insight into pericyclic reactions involving nitro compounds.

Nucleophilic Addition Mechanisms: